Silperisone hydrochloride
Overview
Description
Silperisone hydrochloride is a centrally acting muscle relaxant with properties similar to tolperisone. It is an organosilicon compound that functions primarily as a sodium and calcium channel blocker, reducing neuronal excitability and muscle spasticity .
Preparation Methods
Silperisone hydrochloride is synthesized through a series of chemical reactions involving organosilicon intermediates. The synthetic route typically involves the reaction of fluorinated benzyl chloride with silicon-containing compounds under controlled conditions to form the desired product . Industrial production methods focus on optimizing yield and purity through precise control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Silperisone hydrochloride undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include various organosilicon derivatives and intermediates .
Scientific Research Applications
Silperisone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of organosilicon compounds and their interactions with biological systems.
Biology: Investigated for its effects on neuronal excitability and muscle spasticity in animal models.
Medicine: Explored as a potential treatment for conditions involving muscle hypertonia and spasticity, such as multiple sclerosis and spinal cord injuries
Industry: Utilized in the development of new muscle relaxants and related pharmaceuticals.
Mechanism of Action
Silperisone hydrochloride exerts its effects by blocking voltage-gated sodium and calcium channels in neurons. This blockade reduces the release of excitatory neurotransmitters and decreases neuronal excitability, leading to muscle relaxation. Additionally, this compound has a potassium channel blocking effect, which further contributes to its muscle relaxant properties .
Comparison with Similar Compounds
Silperisone hydrochloride is similar to other centrally acting muscle relaxants such as tolperisone and eperisone. it has unique properties that distinguish it from these compounds:
Tolperisone: Both compounds share similar mechanisms of action, but this compound has a longer duration of action and higher bioavailability.
Eperisone: This compound has a stronger potassium channel blocking effect compared to eperisone.
These differences make this compound a valuable alternative in the treatment of muscle spasticity and related conditions .
Properties
CAS No. |
140944-30-5 |
---|---|
Molecular Formula |
C15H25ClFNSi |
Molecular Weight |
301.90 g/mol |
IUPAC Name |
(4-fluorophenyl)methyl-dimethyl-(piperidin-1-ylmethyl)silane;hydrochloride |
InChI |
InChI=1S/C15H24FNSi.ClH/c1-18(2,13-17-10-4-3-5-11-17)12-14-6-8-15(16)9-7-14;/h6-9H,3-5,10-13H2,1-2H3;1H |
InChI Key |
VGKGHWXDGBFJTP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2.Cl |
Canonical SMILES |
C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
140944-30-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-((dimethyl(4-fluorobenzyl)silyl)methyl)piperidine N-((dimethyl-4-fluor-benzil-silil)-methyl)-piperidine RGH 5002 RGH-5002 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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